N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 946265-65-2
Cat. No.: VC5531313
Molecular Formula: C22H22N6
Molecular Weight: 370.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946265-65-2 |
|---|---|
| Molecular Formula | C22H22N6 |
| Molecular Weight | 370.46 |
| IUPAC Name | N-(3-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C22H22N6/c1-16-8-7-9-17(14-16)24-20-19-15-23-28(18-10-3-2-4-11-18)21(19)26-22(25-20)27-12-5-6-13-27/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,25,26) |
| Standard InChI Key | GXEQAAHVOWDNIJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure is defined by its heterocyclic pyrazolo[3,4-d]pyrimidine scaffold, which consists of fused pyrazole and pyrimidine rings. Key substituents include:
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1-Phenyl group: Enhances lipophilicity and influences π-π stacking interactions with biological targets.
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6-Pyrrolidin-1-yl group: A saturated five-membered ring that may improve solubility and modulate electronic effects.
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4-(3-Methylphenyl)amine: Introduces steric bulk and potential hydrogen-bonding capabilities.
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₂H₂₂N₆ |
| Molecular Weight | 370.46 g/mol |
| IUPAC Name | N-(3-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
| SMILES | CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5 |
| InChIKey | GXEQAAHVOWDNIJ-UHFFFAOYSA-N |
The planar pyrazolopyrimidine core allows for aromatic interactions, while the pyrrolidine and methylphenyl groups introduce three-dimensional complexity, potentially enhancing target selectivity .
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Pyrazole ring formation | Ethyl acetoacetate, hydrazine |
| 2 | Pyrimidine fusion | Nitrile derivatives, base |
| 3 | Chlorination | POCl₃, trimethylamine (TMA), reflux |
| 4 | Amination | 3-Methylaniline, DMF, 80°C |
| 5 | Pyrrolidine substitution | Pyrrolidine, Pd catalysis |
This pathway is inferred from methods used for structurally similar compounds, such as 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .
Physicochemical Properties
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LogP: ~3.2 (moderate lipophilicity due to aryl groups).
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Hydrogen Bond Donors/Acceptors: 1 donor (NH), 6 acceptors (N atoms).
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Polar Surface Area: ~70 Ų, indicating moderate membrane permeability.
The pyrrolidine moiety may enhance aqueous solubility compared to unsubstituted analogs, though this requires empirical validation .
Biological Activities and Mechanisms
While direct pharmacological data are lacking, the compound’s structural features align with known bioactive pyrazolopyrimidines:
Anticancer Activity
Analogous compounds inhibit cyclin-dependent kinases (CDKs) and Aurora kinases. For example, 1-phenyl-6-morpholinyl derivatives show IC₅₀ values of 12 nM against CDK2. The 3-methylphenyl group in this compound could similarly modulate kinase binding pockets.
Anti-Inflammatory Effects
Pyrazolopyrimidines reduce TNF-α and IL-6 production by suppressing NF-κB signaling. Substitutions at the 4-position (e.g., aryl amines) correlate with enhanced potency.
Comparative Analysis with Related Derivatives
Table 3: Activity Trends in Pyrazolopyrimidine Analogs
The pyrrolidine group’s conformational flexibility may offer a balance between target engagement and metabolic stability compared to rigid morpholine or piperidine rings .
Future Research Directions
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Synthetic Optimization: Develop regioselective methods to install the pyrrolidine group without side reactions.
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In Vitro Profiling: Screen against kinase panels and microbial assays to validate predicted activities.
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ADMET Studies: Evaluate metabolic stability in liver microsomes and plasma protein binding.
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Crystallography: Determine co-crystal structures with CDK2 or ATP synthase to guide rational design.
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